1-Cbz-Amino-3-methylaminopropane hydrochloride

Description

Historical Context and Discovery

The development of 1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride is intrinsically linked to the broader history of amino acid chemistry and peptide synthesis methodologies. The carbobenzoxy protecting group, which forms a crucial component of this compound's structure, traces its origins to the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s. The Bergmann-Zervas carboxybenzyl method represented a revolutionary advancement in peptide synthesis, providing the first successful method of controlled peptide chemical synthesis. This methodology dominated the field for approximately twenty years until the 1950s, when more advanced techniques were developed.

The specific compound 1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride emerged as part of the continued evolution of synthetic organic chemistry, building upon the foundational work established by these early pioneers. The incorporation of the carbobenzoxy group into various molecular frameworks became a standard practice in organic synthesis, particularly for the protection of amino functionalities during complex synthetic sequences. The development of this particular compound reflects the ongoing need for specialized building blocks in pharmaceutical and chemical research, where precise molecular architectures are required for specific applications.

Nomenclature and Classification

The systematic nomenclature of 1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The compound can be more precisely described as benzyl 3-(methylamino)propyl carbamate hydrochloride, which accurately reflects its structural composition. This nomenclature system clearly identifies the benzyl group attached to the carbamate functionality, the propyl chain length, the methylamino substituent, and the hydrochloride salt form.

Alternative systematic names include benzyl N-[3-(methylamino)propyl]carbamate hydrochloride, which emphasizes the carbamate linkage between the benzyl group and the aminopropyl chain. The compound belongs to the broader classification of carbamates, which are esters of carbamic acid. Carbamates represent an important class of organic compounds with diverse applications in agriculture, pharmaceuticals, and chemical synthesis. Within this classification, the compound specifically belongs to the subclass of benzyl carbamates, which are characterized by the presence of a benzyl group attached to the carbamate functionality.

Chemical Analysis System Registry Information (1179362-09-4)

The Chemical Analysis System registry number 1179362-09-4 serves as the unique identifier for 1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride in chemical databases and commercial suppliers worldwide. This registry number provides an unambiguous method for identifying this specific compound across different nomenclature systems and languages, ensuring accurate communication in scientific literature and commercial transactions.

The compound's entry in the Chemical Analysis System database includes comprehensive structural and property information that facilitates its identification and characterization. The molecular formula is consistently reported as C₁₂H₁₈N₂O₂·ClH or C₁₂H₁₉ClN₂O₂, depending on how the hydrochloride salt is represented. The molecular weight is documented as 258.744507 atomic mass units, though slight variations in reported values (such as 258.7445 or 259) reflect different rounding conventions used by various sources.

Chemical Family and Taxonomic Position

1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride occupies a specific position within the hierarchical classification system of organic compounds. At the highest level, it belongs to the family of carbamates, which are characterized by the presence of the carbamate functional group (-NH-CO-O-). Carbamates represent esters of carbamic acid and constitute an important class of compounds with diverse biological and chemical properties.

Within the carbamate family, this compound is specifically classified as a benzyl carbamate due to the presence of the benzyl group attached to the carbamate oxygen. Benzyl carbamates are particularly significant in synthetic organic chemistry because they serve as protecting groups for amino functionalities. The benzyl group can be readily removed through catalytic hydrogenation, making it an ideal temporary protecting group for synthetic applications.

The compound further belongs to the subclass of amino acid derivatives and peptide synthesis intermediates. The presence of the propyl chain with amino substitution patterns makes it structurally related to amino acid analogs, though it is not a natural amino acid itself. This relationship to amino acid chemistry is reinforced by the historical connection to the Bergmann-Zervas methodology, which was specifically developed for peptide synthesis applications.

From a functional group perspective, the compound contains multiple important structural elements including primary and secondary amines, a carbamate linkage, an aromatic benzyl group, and exists as a hydrochloride salt. This combination of functionalities provides the molecule with diverse reactivity patterns and makes it suitable for various synthetic transformations.

Alternative Names and Synonyms

The compound 1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride is known by several alternative names and synonyms in chemical literature and commercial databases. These various nomenclature forms reflect different approaches to describing the same molecular structure and are essential for comprehensive literature searches and chemical procurement activities.

The most commonly encountered alternative names include 1-Carbobenzoxy-amino-3-methylamino-propane hydrochloride, which represents a slight variation in hyphenation and capitalization. Another frequent variant is 1-Carbobenzoxy-Amino-3-methylaminopropane hydrochloride, where the word "amino" appears with different capitalization patterns.

The systematic International Union of Pure and Applied Chemistry name benzyl 3-(methylamino)propyl carbamate hydrochloride provides the most chemically descriptive alternative nomenclature. This naming convention clearly identifies each structural component of the molecule and follows standardized organic chemistry nomenclature rules.

Additional identifying information includes the Molecular Design Limited registry number MFCD11112223, which serves as an alternative database identifier for this compound. This number is particularly useful in chemical inventory management systems and provides another avenue for unambiguous compound identification.

The International Chemical Identifier key and canonical Simplified Molecular Input Line Entry System representations provide standardized digital formats for representing the compound's structure in chemical databases and computational applications. These standardized representations facilitate automated chemical information processing and ensure consistent structural interpretation across different software platforms and databases.

Properties

IUPAC Name |

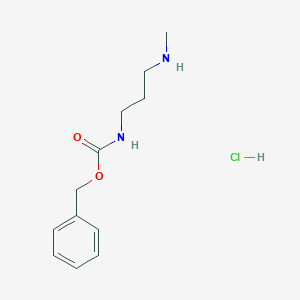

benzyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHGWSCWTXESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662568 | |

| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-09-4 | |

| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Aminopropane Derivatives with Cbz Group

The Cbz protecting group is introduced by reacting the free amine with benzyl chloroformate under basic conditions. This step is crucial to prevent side reactions during subsequent modifications on the molecule.

- Typical conditions: The free amine is dissolved in an aqueous or organic solvent (e.g., dichloromethane or ethyl acetate), cooled to 0–5 °C.

- Benzyl chloroformate is added dropwise in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction proceeds with stirring for several hours, monitored by TLC or HPLC.

- The resulting Cbz-protected amine is isolated by extraction and purified by recrystallization or chromatography.

Synthesis of 3-Methylamino-1-propanol Derivatives

The 3-methylamino substituent on the propane backbone is typically introduced via reductive amination or nucleophilic substitution routes.

- One approach involves the reduction of 3-methylamino-1-propen-1-one derivatives using sodium borohydride in acetic acid, yielding the corresponding 3-methylamino-1-propanol intermediates.

- Alternatively, condensation of ketones (e.g., acetophenone) with methylamine hydrochloride and paraformaldehyde under basic conditions can yield 3-methylamino-1-phenylpropan-1-ol derivatives, which can be adapted for simpler alkyl chains.

Coupling of Cbz Protection and 3-Methylamino Propane

The protected amino group (Cbz) is combined with the 3-methylamino-propane backbone through amide bond formation or direct substitution depending on the synthetic route.

- Coupling agents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are used to activate carboxylic acid derivatives for amide bond formation.

- The reaction is carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as DIPEA (N,N-diisopropylethylamine) to facilitate coupling.

- Reaction progress is monitored by HPLC or TLC, and the product is purified by extraction and chromatographic techniques.

Formation of Hydrochloride Salt

The final step involves converting the free base of 1-Cbz-Amino-3-methylaminopropane to its hydrochloride salt to improve solubility and stability.

- This is typically done by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- The salt precipitates out and is collected by filtration, washed, and dried under vacuum.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Analysis

- The use of sodium borohydride in acetic acid for the reduction of α,β-unsaturated ketones to the corresponding amino alcohols is well-documented and provides high yields with mild conditions.

- Protection with the Cbz group is a standard method for amine protection, providing stability during subsequent synthetic steps and is easily removed under catalytic hydrogenation if needed.

- Coupling using HBTU and DIPEA in DMF is a reliable method for peptide bond formation and related amide couplings, ensuring high purity and yield.

- The final hydrochloride salt formation enhances the compound's crystalline properties and facilitates handling and storage.

Chemical Reactions Analysis

1-Cbz-Amino-3-methylaminopropane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Cbz-Amino-3-methylaminopropane hydrochloride serves as an important building block in various scientific disciplines:

Chemistry

- Synthesis of Complex Molecules : It is frequently utilized as a precursor in the synthesis of more complex organic compounds. The carbobenzyloxy (Cbz) group enhances the compound's stability and reactivity, making it suitable for further chemical transformations.

Biology

- Biochemical Pathway Studies : The compound aids in elucidating biochemical pathways and enzyme interactions. Its ability to act as a substrate or inhibitor allows researchers to investigate specific enzymatic processes.

Medicine

- Pharmaceutical Intermediate : It plays a critical role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Industry

- Production of Specialty Chemicals : The compound is used in the manufacturing of specialty chemicals, contributing to various industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates potential antimicrobial properties, with studies showing effectiveness against various bacterial strains. This suggests possible applications in infection treatment.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anti-cancer agent through metabolic enzyme inhibition.

Neuropharmacological Effects

Investigations into its neuropharmacological properties reveal modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential for mood regulation and cognitive functions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Antibacterial Efficacy

A study tested the compound against common bacterial pathogens, finding significant inhibition rates comparable to established antibiotics, indicating its potential as a therapeutic agent against infections.

Cancer Treatment

In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its application as an anti-cancer agent.

Neurotransmitter Modulation

Research involving animal models indicated that administration of the compound resulted in altered levels of serotonin and dopamine, providing insights into its possible use in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-Cbz-Amino-3-methylaminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three closely related hydrochloride salts sharing a propane backbone and amine functional groups.

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-Cbz-Amino-3-methylaminopropane HCl | C₁₂H₁₇N₂O₂·HCl | 258.11 | Cbz-protected amine, methylamine, HCl |

| N-Cbz-1,3-diaminopropane HCl | C₁₁H₁₅N₂O₂·HCl | 246.71 | Cbz-protected amine, primary amine, HCl |

| 3-Chloro-N,N-dimethylpropane-1-amine HCl | C₅H₁₃ClN·HCl | 158.08 | Chloro, dimethylamine, HCl |

Key Observations:

3-Chloro-N,N-dimethylpropane-1-amine HCl () replaces the Cbz group with a chloro substituent, enhancing reactivity in nucleophilic substitutions (e.g., alkylation reactions) .

Molecular Weight and Solubility :

- The Cbz group in the target compound increases its molecular weight (~258 g/mol) compared to the chloro derivative (~158 g/mol), reducing volatility but improving crystallinity.

- The diamine () exhibits higher water solubility due to its free primary amine, while the target compound’s methylamine group moderately balances lipophilicity .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles

Key Findings:

- The Cbz group in the target compound and ’s diamine provides stability during synthetic workflows but requires acidic or catalytic conditions for deprotection .

- The chloro derivative () is less stable in basic media but serves as a versatile alkylating agent in drug intermediate synthesis .

Research Highlights:

- The target compound’s methylamine group enables selective modifications in anticancer agents (e.g., kinase inhibitors), whereas the diamine () is preferred for biocompatible polymers .

- The chloro compound () is critical in synthesizing memantine derivatives () but requires careful handling due to alkylation risks .

Biological Activity

1-Cbz-Amino-3-methylaminopropane hydrochloride is a compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of a carbobenzyloxy (Cbz) group, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 220.7 g/mol

- CAS Number : 1179362-09-4

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Interaction : The compound can interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition. This interaction is crucial for understanding its role in metabolic pathways and potential therapeutic effects .

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and affect cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. This effect is likely mediated through the inhibition of specific metabolic enzymes that are critical for cancer cell survival .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Preliminary studies suggest it may influence serotonin and dopamine pathways, which are pivotal in mood regulation and cognitive functions .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Efficacy : A study tested the compound against common bacterial pathogens and found significant inhibition rates comparable to established antibiotics .

- Cancer Treatment : In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an anti-cancer agent .

- Neurotransmitter Modulation : Research involving animal models indicated that administration of the compound resulted in altered levels of serotonin and dopamine, providing insights into its possible use in treating mood disorders .

Q & A

Q. What are the recommended synthetic routes for 1-Cbz-Amino-3-methylaminopropane hydrochloride, and how can reaction conditions be optimized for reproducibility?

The synthesis of hydrochloride salts often involves reacting the free amine with hydrochloric acid under controlled conditions. For carbobenzyloxy (Cbz)-protected amines, a typical approach includes introducing the Cbz group via benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) . Reaction efficiency can be optimized by monitoring pH, temperature, and stoichiometry. For example, automated continuous flow reactors or inert atmospheres (e.g., nitrogen) may enhance yield and reduce side reactions . Purification via recrystallization or column chromatography using solvents like methanol/dichloromethane mixtures is critical to isolate high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., Cbz-protected amine protons at ~7.3 ppm for aromatic protons and ~5.1 ppm for the CH₂ group) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times should match certified reference standards .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Discrepancies may indicate impurities or degradation .

Q. What are the stability profiles of this compound under varying storage conditions?

Hydrochloride salts are generally hygroscopic. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis. Stability studies suggest degradation occurs at >40°C or in aqueous solutions with pH <3, forming deprotected amines or byproducts . Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

Discrepancies often arise from solvent effects, pH, or impurities. Cross-validate results using:

- Deuterated Solvent Consistency : Ensure identical solvents (e.g., D₂O vs. DMSO-d₆) for NMR comparisons .

- High-Purity Standards : Use certified reference materials to eliminate impurity interference .

- pH Control : Adjust sample pH to match literature conditions, as protonation states alter chemical shifts .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

Enantiomeric control can be achieved via:

- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) during crystallization .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in the amine protection step .

- Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak® IA) to isolate enantiomers .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or receptor binding?

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands.

- Molecular Docking : Simulate interactions with target proteins (e.g., proteases or GPCRs) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine structure-activity relationships .

Q. What methodologies are recommended for tracking degradation pathways of this compound in biological matrices?

- LC-MS/MS : Monitor degradation products (e.g., free amines or oxidized species) in plasma or buffer solutions. Use stable isotope-labeled analogs as internal standards .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.